molecular formula C10H11F3N2O B14837300 (5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine

(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine

Cat. No.: B14837300
M. Wt: 232.20 g/mol
InChI Key: XJHYUMOQGGYLQS-UHFFFAOYSA-N
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Description

(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine: is a chemical compound with the molecular formula C10H11F3N2O and a molecular weight of 232.20 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group at the 5-position, a trifluoromethyl group at the 3-position, and a methanamine group at the 2-position

Preparation Methods

The synthesis of (5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Cyclopropylation: Introduction of the cyclopropoxy group to the pyridine ring.

    Trifluoromethylation: Addition of the trifluoromethyl group at the 3-position of the pyridine ring.

    Amination: Introduction of the methanamine group at the 2-position of the pyridine ring.

These reactions often require specific catalysts, solvents, and reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activities. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively . The cyclopropoxy group contributes to its stability and reactivity.

Comparison with Similar Compounds

(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine: can be compared with similar compounds such as:

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C10H11F3N2O

Molecular Weight

232.20 g/mol

IUPAC Name

[5-cyclopropyloxy-3-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)8-3-7(16-6-1-2-6)5-15-9(8)4-14/h3,5-6H,1-2,4,14H2

InChI Key

XJHYUMOQGGYLQS-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)CN)C(F)(F)F

Origin of Product

United States

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